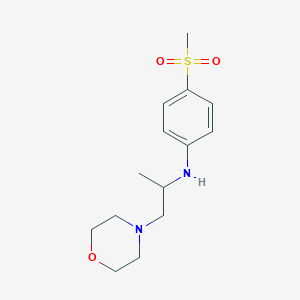![molecular formula C14H12ClFN2O2 B7588220 5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588220.png)
5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid, also known as CFM-2, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyridinecarboxylic acids and has been found to have potential therapeutic applications in various diseases.
Mecanismo De Acción
5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. This compound inhibits the activity of COX-2 by binding to the active site of the enzyme. This leads to a decrease in the production of prostaglandins, which results in a reduction in inflammation.
Biochemical and physiological effects:
This compound has been found to have anti-inflammatory, analgesic, and anti-tumor properties. It has been shown to reduce the production of prostaglandins, which leads to a decrease in inflammation. This compound has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, which results in a reduction in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. It also has a relatively short half-life, which means that it may not be effective for long-term treatments.
Direcciones Futuras
There are several future directions for the research on 5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid. One direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, including its interactions with other enzymes and proteins. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more effective formulations for its use in clinical applications.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. This compound exerts its pharmacological effects by inhibiting the activity of COX-2. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, including investigating its potential therapeutic applications in other diseases and studying its mechanism of action in more detail.
Métodos De Síntesis
The synthesis of 5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid involves the reaction of 5-chloro-6-(4-fluorobenzylamino)pyridine-3-carboxylic acid with methylamine in the presence of a reducing agent. The reaction yields this compound as a white solid. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
5-chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-18(8-9-2-4-11(16)5-3-9)13-12(15)6-10(7-17-13)14(19)20/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWMDFSSXXEBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C2=C(C=C(C=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)

![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)

![6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)

![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)
![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)
![(3,5-Dimethoxyphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7588190.png)
![3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7588196.png)

![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7588205.png)
![3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7588224.png)